molecular formula C7H10N2OS B2690451 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole CAS No. 2197806-82-7

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole

Cat. No.: B2690451
CAS No.: 2197806-82-7
M. Wt: 170.23
InChI Key: UVZKJHXWBIBYDK-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a cyclopropylmethoxy group and a methyl group

Scientific Research Applications

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethanol with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethoxy)-1,2,4-thiadiazole: Lacks the methyl group at the 3-position.

    3-Methyl-1,2,4-thiadiazole: Lacks the cyclopropylmethoxy group.

    5-(Methoxy)-3-methyl-1,2,4-thiadiazole: Substitutes the cyclopropylmethoxy group with a methoxy group.

Uniqueness

5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer specific steric and electronic properties

Properties

IUPAC Name

5-(cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-4-6-2-3-6/h6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZKJHXWBIBYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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